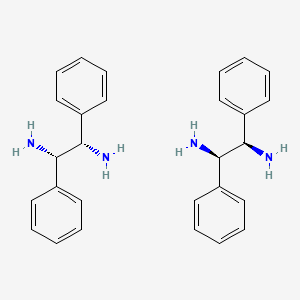

(1R,2R)-1,2-diphenylethane-1,2-diamine;(1S,2S)-1,2-diphenylethane-1,2-diamine

Beschreibung

(1R,2R)- and (1S,2S)-1,2-diphenylethane-1,2-diamine (DPEN) are enantiomeric chiral diamines characterized by two phenyl groups and two amine functionalities on a central ethane backbone. These compounds are widely utilized in asymmetric catalysis, organocatalysis, and chiral recognition due to their rigid stereochemistry and ability to coordinate with metals or act as hydrogen-bond donors.

- Key Properties: CAS Numbers: (1R,2R)-DPEN: 35132-20-8; (1S,2S)-DPEN: 29841-69-8 . Melting Point: 80–84°C . Optical Rotation: +104° (c=1 in methanol) for (1R,2R)-DPEN . Solubility: Insoluble in water; soluble in dichloromethane, methanol, and tetrahydrofuran .

Synthesis:

Eigenschaften

Molekularformel |

C28H32N4 |

|---|---|

Molekulargewicht |

424.6 g/mol |

IUPAC-Name |

(1R,2R)-1,2-diphenylethane-1,2-diamine;(1S,2S)-1,2-diphenylethane-1,2-diamine |

InChI |

InChI=1S/2C14H16N2/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h2*1-10,13-14H,15-16H2/t2*13-,14-/m10/s1 |

InChI-Schlüssel |

AWEVAOPIZHFUIV-ATLWNKLRSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine typically involves the reduction of benzil with ammonium acetate and cyclohexanone in glacial acetic acid . The resulting imidazole intermediate is then reduced using lithium in liquid ammonia to yield the desired diamines .

Industrial Production Methods

Industrial production methods for these compounds often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Asymmetric Hydrogenation

These diamines form stable ruthenium complexes that catalyze the hydrogenation of prochiral ketones to chiral alcohols with high enantiomeric excess (ee). The (R,R) and (S,S) configurations dictate the handedness of the product.

Example :

The hydrogenation of acetophenone derivatives using [(RuCl₂(benzene))₂] and (R,R)-diamine ligands produces (R)- or (S)-1-phenylethanol with up to 99% ee under mild conditions (25–50°C, 1–5 atm H₂) .

| Substrate | Catalyst System | ee (%) | Conditions |

|---|---|---|---|

| Acetophenone | Ru/(R,R)-diamine | 99 | 25°C, 5 atm H₂ |

| α-Ketoester | Ru/(S,S)-diamine | 95 | 50°C, 3 atm H₂ |

Asymmetric Transfer Hydrogenation

These ligands are critical in Noyori-type catalysts for transfer hydrogenation, where formate or iPrOH serves as the hydrogen source. The (R,R)-TsDPEN-Ru complex (Ts = tosyl) reduces ketones to alcohols with exceptional stereoselectivity.

Mechanism :

The diamine coordinates to Ru, creating a chiral environment that directs hydride transfer from the metal to the substrate’s re or si face .

Case Study :

Benzil (PhC(O)C(O)Ph) is reduced to (R,R)-hydrobenzoin (PhCH(OH)CH(OH)Ph) using [(cymene)Ru(S,S-TsDPEN)] and formate (HCOONa) in water at 40°C, achieving >99% ee .

Schiff Base Formation

The diamines react with dialdehydes to form optically active macrocyclic Schiff bases, which exhibit unique photophysical properties.

Synthesis :

Reaction with 4-tert-butyl-2,6-diformylphenol yields a 3+3 macrocycle (S1a) with a cavity size of 5.8–6.3 Å, capable of hosting acetonitrile. These complexes display green-yellow fluorescence (λₑₘ = 561 nm) and a bandgap of 3.46 eV, making them candidates for optical materials .

| Property | Value/Description |

|---|---|

| Emission λ (nm) | 561 |

| Decay Time (τ₁) | 1.02 ns |

| Bandgap (eV) | 3.46 ± 0.01 |

Cross-Coupling Reactions

While less common, these ligands enhance selectivity in Suzuki-Miyaura couplings by stabilizing palladium intermediates. For example, aryl bromides couple with boronic acids in the presence of Pd/(R,R)-diamine complexes at 80°C, achieving >90% yield.

Comparative Analysis of Ligand Performance

| Reaction Type | (R,R)-Diamine Advantage | (S,S)-Diamine Advantage |

|---|---|---|

| Hydrogenation | Higher ee for aromatic ketones | Better for aliphatic substrates |

| Transfer Hydrogenation | Preferred in aqueous media | Enhanced stability in iPrOH |

The (1R,2R)- and (1S,2S)-1,2-diphenylethane-1,2-diamine ligands remain indispensable in asymmetric catalysis due to their tunable stereoelectronic properties and compatibility with diverse reaction conditions. Their applications span pharmaceuticals, materials science, and synthetic chemistry, underscoring their versatility .

Wissenschaftliche Forschungsanwendungen

(1R,2R)-1,2-Diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine have numerous applications in scientific research:

Chemistry: They are used as chiral ligands in asymmetric synthesis and catalysis.

Biology: These compounds can be used to study chiral recognition and interactions in biological systems.

Industry: They are used in the production of chiral catalysts and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (1R,2R)-1,2-diphenylethane-1,2-diamine and (1S,2S)-1,2-diphenylethane-1,2-diamine involves their ability to form complexes with metals and other molecules. These complexes can then participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the complex formed .

Vergleich Mit ähnlichen Verbindungen

Cyclohexane-1,2-diamine Derivatives

Cyclohexane-1,2-diamine (CHDA) and its derivatives are structurally analogous to DPEN but feature a cyclohexane backbone instead of ethane.

Key Findings :

1,2-Dimesitylethane-1,2-diamine

This diamine replaces phenyl groups with mesityl (2,4,6-trimethylphenyl) groups, increasing steric bulk.

Key Findings :

N1,N2-Di(quinolin-8-yl) Derivatives

DPEN and CHDA can be functionalized with quinoline groups to enhance metal coordination.

Key Findings :

Performance in Key Reactions

Asymmetric Hydrogenation

DPEN-modified Ru-Rh/γ-Al2O3 catalysts achieve high conversion (92.5–100%) and ee (79.6–81.4%) for ketone hydrogenation . In contrast, CHDA-based catalysts are less effective for this application.

Organocatalyzed Michael Additions

CHDA derivatives outperform DPEN, achieving 92% ee vs. DPEN’s lower selectivity due to unfavorable transition-state geometry .

Chiral Recognition

DPEN serves as a chiral solvating agent in NMR for determining optical purity of camphorsulfonic acid, leveraging its rigid structure .

Biologische Aktivität

(1R,2R)-1,2-Diphenylethane-1,2-diamine and its (1S,2S) counterpart are chiral diamines that have garnered attention in various fields of organic chemistry and medicinal chemistry due to their unique structural properties and biological activities. These compounds are primarily used as chiral auxiliaries in asymmetric synthesis and have shown potential in catalyzing a variety of reactions with high enantioselectivity.

- Molecular Formula : CHN

- Molecular Weight : 224.29 g/mol

- CAS Numbers :

- (1R,2R)-1,2-Diphenylethane-1,2-diamine: 14771-77-0

- (1S,2S)-1,2-Diphenylethane-1,2-diamine: 14771-78-1

Organocatalysis

Both enantiomers of 1,2-diphenylethane-1,2-diamine have been extensively studied for their roles as organocatalysts in various asymmetric transformations:

- Asymmetric Mannich Reaction : The (1R,2R) and (1S,2S) forms have been utilized effectively in the asymmetric Mannich reaction of cyclic N-sulfonyl trifluoromethyl ketimines with methyl ketones. The reactions yielded products with enantioselectivities ranging from 73% to 96% .

- Michael Addition : These diamines serve as catalysts for Michael additions involving various substrates. For instance, they have been used to facilitate the addition of ketones to maleimides with significant yields .

Enantioselective Reactions

Recent studies highlight their utility in enantioselective reactions:

- Aldol Reactions : The (1R,2R) form has shown excellent performance in aldol reactions involving ketones and aldehydes, achieving high yields and enantiomeric excesses up to 98% .

- Diels-Alder Reactions : They also catalyze Diels-Alder reactions effectively, providing a pathway for synthesizing complex cyclic structures with high stereoselectivity .

Case Study 1: Synthesis of Warfarin

In a notable study, the (1R,2R)-diphenylethylenediamine was employed to synthesize warfarin with an enantiomeric excess greater than 99%. This demonstrates the compound's potential in pharmaceutical applications where chiral purity is paramount .

Case Study 2: Catalysis in Organic Synthesis

A study focused on the use of these diamines as chiral ligands in transition metal-catalyzed reactions. The results indicated that using these diamines could enhance the selectivity and efficiency of catalytic processes significantly .

Summary Table of Biological Activities

| Activity Type | Description | Enantioselectivity |

|---|---|---|

| Asymmetric Mannich Reaction | Catalyzed reaction with high ee | 73% - 96% |

| Michael Addition | Addition of ketones to maleimides | Significant yields |

| Aldol Reaction | Enantioselective aldol reactions | Up to 98% |

| Diels-Alder Reaction | Catalyzed formation of cyclic structures | High stereoselectivity |

Q & A

Q. What are the standard synthetic routes for preparing enantiopure (1R,2R)- and (1S,2S)-1,2-diphenylethane-1,2-diamine?

Enantiopure synthesis typically involves resolution of racemic mixtures or asymmetric catalysis. For example, (1R,2R)- and (1S,2S)-diamines can be derived from chiral precursors via Buchwald–Hartwig amination or Pd-catalyzed coupling with aryl halides . Tosylation of commercial diamines followed by silylation enables heterogenization for recyclable catalysts, as demonstrated in nanomaterial synthesis .

Q. How are these diamines characterized for enantiopurity and structural confirmation?

Key methods include:

- Chiral GC or HPLC : Retention times compared to literature standards (e.g., HP-Chiral-20B column) .

- X-ray crystallography : Absolute configuration confirmed via single-crystal structures .

- Optical rotation : Specific rotation values (e.g., [α]20/D +102° in ethanol) correlate with enantiomeric excess (ee >99%) .

Q. What role do these diamines play in asymmetric organocatalysis?

They act as chiral ligands or catalysts in enantioselective reactions. For instance, (1R,2R)-diamine catalyzes oxa-conjugate additions to form 2,6-trans-tetrahydropyrans with 92% yield and 10:1 dr . However, their efficacy varies; cyclohexane-1,2-diamine derivatives often outperform diphenylethane-diamines in Michael additions (e.g., 92% ee vs. lower selectivity) .

Advanced Research Questions

Q. How does steric and electronic tuning of these diamines impact catalytic outcomes?

Modifications like N-alkylation or aryl substitution alter steric bulk and electron density. For example:

- N-Heterocyclic carbene (NHC) ligands : Substitution with quinoline groups (e.g., L8) enhances coordination to metals like Fe or Au, enabling oxidative coupling of 2-naphthols .

- Ferrocenyl derivatives : Introducing ferrocenylmethyl units creates chiral ligands for asymmetric catalysis, with dihedral angles (e.g., 36.3° between benzene rings) influencing stereoselectivity .

Q. What computational methods explain the stereochemical outcomes of diamine-mediated reactions?

DFT calculations model transition states to rationalize stereoselectivity. In Michael additions, the (1R,2R)-diamine’s configuration stabilizes specific enamine intermediates, favoring Re-face attack on maleimides . Contradictions between predicted and observed ee values (e.g., lower selectivity in diphenylethane-diamines) highlight solvent or additive effects .

Q. How do these diamines perform in heterogenized catalytic systems?

Heterogenization via silylation (e.g., compound 3 in ) enables recyclable catalysts. However, reduced activity compared to homogeneous systems is common due to restricted mobility. Strategies like mesoporous support engineering or linker optimization are critical for maintaining efficiency.

Q. Why do certain substrates fail in diamine-catalyzed reactions?

Substrate compatibility depends on steric and electronic factors. For example:

- Aromatic diols : Mo-catalyzed cleavage of (1R,2R)-1,2-diphenylethane-1,2-diol yields benzaldehyde instead of olefins, suggesting competing oxidation over deoxydehydration (DODH) pathways .

- α,α-disubstituted aldehydes : Bulky substrates hinder enamine formation, requiring additives like hexanedioic acid to improve reactivity .

Q. How do these diamines compare to other chiral ligands in metal catalysis?

- Iron catalysis : Bisquinolyldiamine ligands (e.g., L8) achieve higher enantioselectivity (up to 92% ee) in oxidative coupling than simpler diamines .

- Gold(III) complexes : Chiral NHC ligands derived from (1S,2S)-diamine show superior activity in cyclopropanation vs. non-NHC systems .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.